N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(17)5-11(12)18/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKCXIAUFZSYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 6,7-dimethoxyquinazoline.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction.
Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or acetonitrile. Reaction conditions often involve heating or refluxing to achieve the desired transformations.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, oxidation may yield quinazoline derivatives with additional functional groups.
Scientific Research Applications
N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a quinazoline derivative with several potential applications, particularly in medicinal chemistry. This compound, related to other quinazoline derivatives, has been explored for its biological activities, including anticancer and anticonvulsant properties .
Chemical Information
- CAS Number: While the provided search results do not directly list the CAS number for this compound, similar compounds are mentioned. For instance, N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine has CAS No. 690206-97-4 .
- Formula: The molecular formula for a related compound, N-(2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is C16H14FN3O2 .
- Synonyms: Examples of synonyms for related compounds include CB 676475 for N-(4-Chloro-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine .
Anticancer Research
- Potential Targets: Research indicates that a related compound, NSC765598, which is a derivative of salicylanilide, targets mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) .
- In Vitro Activities: NSC765598 displayed selective antiproliferative and cytotoxic effects against non-small cell lung cancer, leukemia, melanoma, and renal cancer cell lines .
- Molecular Docking: NSC765598 docked well into the binding cavities of EGFR, NOS2, and mTOR, suggesting potential mechanisms of action .
Anticonvulsant Research
- Quinazolin-4(3H)-ones: Quinazolin-4(3H)-ones have been explored for anticonvulsant activities. For example, a study focused on 2-((6,7-dimethoxy-4-oxo-2-phenylquinazolin-3(4H)-yl)amino)-N-(substituted phenyl)acetamides and found compound 4d to have excellent anti-seizure action in mice .
- In Vivo Experiments: Compound 4d demonstrated anti-seizure action against electroshock, chemically induced, and pharmaco-resistant 6-Hz seizure models in mice, without neurotoxicity and hepatotoxicity . Another compound, 4l, was also found to be a safer anticonvulsant in mice, devoid of motor dysfunction and hepatotoxicity .
Antifungal Activities
- Related Compounds: While not directly about this compound, research on similar compounds like 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates showed significant antifungal activities .
- CYP51 Inhibition: Computational docking experiments indicated that the inhibition of CYP51 involves a coordination bond with iron of the heme group, the hydrophilic H-bonding region, and the hydrophobic region .
Other Biological Activities
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key analogs vary in halogen type, position, and number on the anilino ring (Table 1):
Key Observations :
- Halogen Position : 3-Substituted halogens (e.g., AG1478) are common in EGFR inhibitors, but 2,4-difluoro substitution may improve interaction with hydrophobic pockets in the kinase domain .
- Electron Effects: Fluorine’s electron-withdrawing nature enhances the electron deficiency of the anilino group, strengthening hydrogen bonding with EGFR’s ATP-binding site .
Physicochemical Properties
- Molecular Weight: The target compound (~317.3 g/mol) is lighter than brominated analogs (e.g., TKI-Br: 360.2 g/mol) but heavier than mono-fluorinated TKI-F (~299.3 g/mol) .
- Solubility : Methoxy groups at 6,7-positions enhance hydrophilicity, but fluorination increases logP. The difluoro analog may exhibit balanced solubility and permeability.
Biological Activity
N-(2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Chemical Formula : CHFNO
- Molecular Weight : 300.28 g/mol
- CAS Number : 477855-08-6
The compound features a quinazoline core structure with two methoxy groups and difluorophenyl substituents, which contribute to its unique biological properties.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of bacterial RNA polymerase, which is crucial for bacterial growth and survival. By binding to the enzyme's active site, it prevents RNA synthesis, thereby inhibiting bacterial proliferation.
- Anticancer Activity : Research indicates that this compound may interfere with various signaling pathways involved in cancer cell proliferation. It is believed to inhibit specific kinases associated with tumor growth and metastasis .
- Antioxidant Properties : Preliminary studies suggest that this compound may enhance antioxidant enzyme activity, providing protective effects against oxidative stress in cellular models .
Anticancer Properties
Research has highlighted the potential of this compound as a therapeutic agent against various cancers. A study demonstrated its effectiveness against multiple human tumor cell lines:
| Cancer Type | GI50 (µM) | TGI (µM) |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) | 1.12 - 3.95 | 3.72 - 16.60 |
| Leukemia | 1.20 - 3.10 | 3.90 - 12.70 |
| Melanoma | 1.45 - 3.59 | 4.84 - 13.70 |
| Renal Cancer | 1.38 - 3.40 | 4.84 - 13.70 |
These findings suggest that the compound exhibits selective cytotoxicity towards certain cancer types while being less effective against others .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- In vitro Studies : The compound demonstrated significant antibacterial activity against Gram-positive bacteria by inhibiting RNA polymerase.
Case Studies
Several case studies have explored the biological activity of this compound:
- Alzheimer’s Disease Model : In an in vivo study using zebrafish larvae, treatment with TKM01 (a related compound) showed reduced levels of acetylcholinesterase (AChE), decreased lipid peroxidation, and increased antioxidant enzyme levels in an Alzheimer’s disease model .
- Cancer Cell Line Studies : A comprehensive screening of the compound against the National Cancer Institute's NCI60 panel revealed promising results in inhibiting cell growth across various cancer types, particularly highlighting its potential as a multi-target anticancer agent .
Comparative Analysis
When compared to similar compounds within the quinazoline class:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| N-(2,4-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine | Anticancer | Similar structure; lower cytotoxicity |
| N-(2,4-Dimethoxyphenyl)dithiolopyrrolone derivatives | Antibacterial | Effective against Gram-positive bacteria |
This compound stands out due to its unique fluorinated structure and enhanced biological activity compared to other derivatives .
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Parameter | Example 1 | Example 2 |
|---|---|---|
| Solvent | THF/i-PrOH (1:1) | Isopropanol |
| Base | Diethylamine (4.0 equiv.) | DIPEA (10.0 equiv.) |
| Reaction Time | 24 h at 65°C | 2 h at 90°C |
| Yield | 86% | 80% (over two steps) |
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns and aromatic proton environments. For analogs, δ ~8.80 ppm (quinazoline C4-NH) and δ ~4.01 ppm (OCH₃) are diagnostic .
- LCMS : Verify molecular ion peaks (e.g., m/z 378.1 [M+1]⁺ for brominated analogs) .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Basic: What in vitro models are suitable for initial anticancer activity screening of this compound?
Methodological Answer:
- Cell Lines : Use colorectal cancer (HCT116, HT29, SW620) and non-cancerous colon (CRL1459) lines to assess selectivity .
- IC₅₀ Determination : MTT assays over 48–72 hours, with dose ranges (e.g., 1–30 µM). For example, DW-8 (a chloro-fluoro analog) showed IC₅₀ values of 5.80–8.50 µM in cancer cells vs. 14.05 µM in non-cancerous cells .
- Data Interpretation : Calculate selectivity indices (SI = IC₅₀(non-cancerous)/IC₅₀(cancerous)) to prioritize leads .
Advanced: How do halogen substitutions (e.g., F, Cl) at the anilino ring influence bioactivity and target binding?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Halogens modulate electron density and steric effects. Fluorine enhances metabolic stability; chlorine increases hydrophobic interactions. For EGFR inhibitors, 3-Cl substitution (as in AG1478) improves kinase inhibition vs. 3-F analogs .
- Computational Modeling : Density Functional Theory (DFT) predicts conformational changes in halogenated analogs. Molecular docking (e.g., AutoDock Vina) evaluates binding to EGFR’s ATP pocket .
- Spectroscopic Validation : UV-Vis and fluorescence spectroscopy track halogen-induced electronic perturbations in quinazoline cores .
Advanced: What mechanistic assays elucidate the apoptotic pathway activation by this compound?
Methodological Answer:
- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) identifies G₂/M arrest, as seen with DW-8 in SW620 cells .
- Caspase Activation : Fluorometric assays (e.g., Caspase-Glo® 3/7) quantify cleavage of executioner caspases .
- ROS Measurement : DCFH-DA fluorescence detects oxidative stress induction .
- Nuclear Morphology : Hoechst 33342 staining visualizes chromatin condensation and fragmentation .
Table 2: Mechanistic Data from DW-8 (Analog Study)
| Assay | Result (30 µM DW-8) |
|---|---|
| G₂ Phase Arrest | 45% increase vs. control |
| Caspase-3/7 Activity | 3.5-fold elevation |
| ROS Levels | 2.8-fold increase |
Advanced: How can researchers resolve contradictions in cytotoxicity data across cell lines or experimental setups?
Methodological Answer:
- Variable Optimization : Standardize cell passage number, serum concentration, and incubation time .
- Pharmacokinetic Profiling : Assess compound stability in culture media (LC-MS/MS) to rule out degradation .
- Orthogonal Assays : Combine MTT with clonogenic or Annexin V/PI assays to cross-validate results .
- Meta-Analysis : Compare with structurally similar compounds (e.g., gefitinib analogs ) to identify trends in halogen or methoxy substitutions.
Advanced: What strategies improve the solubility and bioavailability of this quinazoline derivative for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEG groups at the 4-amine or methoxy positions to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (50–200 nm) for sustained release .
- Pharmacokinetic Screening : Use Caco-2 permeability assays and liver microsome stability tests to prioritize analogs .
Advanced: How can computational tools predict off-target effects or toxicity risks?
Methodological Answer:
- QSAR Models : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
- Molecular Dynamics (MD) : Simulate interactions with hERG channels or CYP450 enzymes to flag risks .
- Transcriptomics : RNA-seq of treated cells (e.g., SW620) identifies dysregulated pathways (e.g., NRF2/KEAP1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
